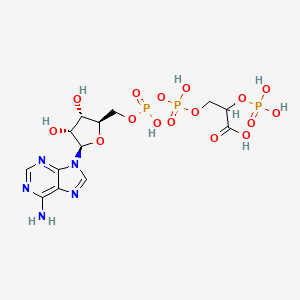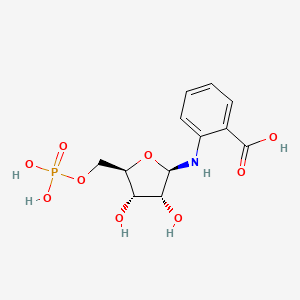
Sulfobromophthalein
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
Bromosulfophthalein is an organosulfonic acid that consists of phthalide bearing four bromo substituents at positions 4, 5, 6 and 7 as well as two 4-hydroxy-3-sulfophenyl groups both located at position 1. It has a role as a dye. It is a member of 2-benzofurans, an organobromine compound, an organosulfonic acid and a member of phenols. It derives from a 2-benzofuran-1(3H)-one. It is a conjugate acid of a bromosulfophthalein(2-).
Sulfobromophthalein or otherwise called bromsulphthalein is used as a test of liver function in humans.
A phenolphthalein that is used as a diagnostic aid in hepatic function determination.
Aplicaciones Científicas De Investigación
1. Hepatic Function Evaluation Sulfobromophthalein (BSP) has been extensively used to evaluate hepatic function. Its use in detecting hepatic insufficiency is based on its uptake and excretion by the liver. BSP's role in indicating hepatic dysfunction is well-documented, although the precise mechanisms by which it is processed by the liver are complex (Combes, 1959). Additionally, studies have demonstrated that BSP clearance and retention can be influenced by factors such as aging, hypopituitarism, and liver diseases (Koff et al., 1973), (Schmidt et al., 1967).
2. BSP in Hepatobiliary Excretory Function BSP is conjugated with glutathione (GSH) for hepatobiliary excretion, making it a useful tool for studying hepatic excretory function. Research has shown that variations in the nuclear factor erythroid 2-related factor 2 (Nrf2) can affect BSP elimination, highlighting the role of Nrf2 in inducing glutathione-S-transferase activity and influencing BSP biliary excretion (Reisman et al., 2009).
3. Drug Metabolism Studies BSP's interaction with liver functions also makes it an effective tool for drug metabolism studies. The isolated perfused rat liver model using BSP has provided insights into liver function and the metabolism of exogenous or endogenous compounds. Parameters such as elimination half-life and hepatic clearance tested using BSP can reflect the liver's inherent ability to eliminate substances into the bile (Céspedes & Rodríguez Garay, 1979).
4. BSP as a Research Tool in Cellular and Molecular Studies On a cellular and molecular level, studies have utilized BSP to understand cellular transport mechanisms. For instance, research on rat liver plasma-membrane vesicles indicated that BSP transport is an electrogenic process that occurs exclusively at the sinusoidal membrane level, enhancing understanding of liver cell function (Baldini et al., 1986).
Propiedades
Número CAS |
297-83-6 |
|---|---|
Nombre del producto |
Sulfobromophthalein |
Fórmula molecular |
C20H10Br4O10S2 |
Peso molecular |
794 g/mol |
Nombre IUPAC |
2-hydroxy-5-[4,5,6,7-tetrabromo-1-(4-hydroxy-3-sulfophenyl)-3-oxo-2-benzofuran-1-yl]benzenesulfonic acid |
InChI |
InChI=1S/C20H10Br4O10S2/c21-15-13-14(16(22)18(24)17(15)23)20(34-19(13)27,7-1-3-9(25)11(5-7)35(28,29)30)8-2-4-10(26)12(6-8)36(31,32)33/h1-6,25-26H,(H,28,29,30)(H,31,32,33) |
Clave InChI |
OHTXTCNTQJFRIG-UHFFFAOYSA-N |
SMILES |
C1=CC(=C(C=C1C2(C3=C(C(=C(C(=C3Br)Br)Br)Br)C(=O)O2)C4=CC(=C(C=C4)O)S(=O)(=O)O)S(=O)(=O)O)O |
SMILES canónico |
C1=CC(=C(C=C1C2(C3=C(C(=C(C(=C3Br)Br)Br)Br)C(=O)O2)C4=CC(=C(C=C4)O)S(=O)(=O)O)S(=O)(=O)O)O |
Otros números CAS |
297-83-6 |
Números CAS relacionados |
71-67-0 (di-hydrochloride salt) |
Sinónimos |
Bromosulfophthalein Bromosulphthalein Bromsulphalein Bromthalein Disodium, Sulfobromophthalein Sodium, Sulfobromophthalein Sulfobromophthalein Sulfobromophthalein Disodium Sulfobromophthalein Sodium Tetrabromsulphthalein |
Origen del producto |
United States |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.






![7-Chloro-8-methyl-10-(2,3,4,5-tetrahydroxypentyl)benzo[g]pteridine-2,4-dione](/img/structure/B1203577.png)









